2-(6-Methylpyridin-3-yl)acetic acid
Overview
Description
“2-(6-Methylpyridin-3-yl)acetic acid” is a chemical compound with a molecular weight of 151.16 . It is also known by its IUPAC name "(6-methyl-3-pyridinyl)acetic acid" . The compound is typically available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H9NO2/c1-6-2-3-7 (5-9-6)4-8 (10)11/h2-3,5H,4H2,1H3, (H,10,11)
. This indicates that the compound has a pyridine ring with a methyl group at the 6th position and an acetic acid group at the 2nd position. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted melting point of 86.21°C and a predicted boiling point of 298.7°C at 760 mmHg . The compound has a predicted density of 1.2 g/cm³ and a refractive index of n20D 1.55 .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of New Heterocyclic Compounds : Research involves synthesizing new heterocyclic compounds containing 1,3-oxazepine derivatives of 6-methyl 2-thiouracil, starting from a reaction with ethyl chloroacetate. These compounds exhibit significant antibacterial activity against various bacterial strains (Mohammad, Ahmed, & Mahmoud, 2017).
Chemical Synthesis and Applications
- Facile Synthesis of Pyrido[1,2-a]pyrimidin-4-one : A study describes the synthesis of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, used clinically as an anti-asthma agent. The synthesis involves treatment of 2-amino-3-methylpyridine with various compounds (Sano et al., 1995).
Medicinal Chemistry
- Development of Novel Compounds : Research on the synthesis of esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids reveals that these compounds exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. They can also be intermediates for other complex syntheses (Salionov, 2015).
Structural Chemistry
- Study of Salt and Cocrystal Formation : An examination of the interactions between N-(6-methylpyridin-2-yl)mesitylenesulfonamide and acetic acid shows a combination of salt formation and cocrystal development, highlighting the compound's diverse structural chemistry (Pan, Kalf, & Englert, 2015).
Pharmaceutical Development
- Potential Analgesic and Antipyretic Agents : A green approach for the design and discovery of paracetamol analogues, incorporating components like 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, is explored for potential analgesic and antipyretic applications (Reddy, Reddy, & Dubey, 2014).
Luminescence in Biochemistry
- Luminescent Chelates for Protein Labelling : Development of luminescent europium(III) and terbium(III) chelates using 2,2′:6′,2″-terpyridine derivatives for protein labeling. These compounds demonstrate valuable applications in biological and medical research (Mukkala, Helenius, Hemmilä, Kankare, & Takalo, 1993).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-7(5-9-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTRPWLHNATUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626362 | |
Record name | (6-Methylpyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19733-96-1 | |
Record name | (6-Methylpyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-methylpyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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